(4-Isopropylmorpholin-2-yl)methanol
Overview
Description
(4-Isopropylmorpholin-2-yl)methanol: is a chemical compound belonging to the class of morpholines, which are heterocyclic organic compounds containing a morpholine ring structure. This compound is characterized by the presence of an isopropyl group attached to the fourth position of the morpholine ring and a hydroxymethyl group attached to the second position.
Mechanism of Action
Mode of Action
It’s known that the compound contains a morpholine derivative that includes a hydroxyl group and an isopropyl group attached to the nitrogen atom. These functional groups may interact with biological targets, leading to changes in cellular processes.
Biochemical Pathways
Morpholine derivatives have been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors . This suggests that (4-Isopropylmorpholin-2-yl)methanol could potentially influence a variety of biochemical pathways.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of many compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Isopropylmorpholin-2-yl)methanol typically involves the following steps:
Formation of Morpholine Derivative: The starting material is often a morpholine derivative, which undergoes alkylation to introduce the isopropyl group.
Hydroxylation: The morpholine derivative is then subjected to hydroxylation to introduce the hydroxymethyl group at the appropriate position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions to ensure purity and yield. The process may include the use of catalysts and specific reaction conditions to optimize the synthesis.
Chemical Reactions Analysis
(4-Isopropylmorpholin-2-yl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The isopropyl group or the hydroxymethyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Aldehydes, carboxylic acids, and ketones.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Various substituted morpholines and related compounds.
Scientific Research Applications
(4-Isopropylmorpholin-2-yl)methanol: has several scientific research applications across different fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound may be used in biological studies to understand the effects of morpholine derivatives on biological systems.
Industry: It can be used in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
(4-Isopropylmorpholin-2-yl)methanol: can be compared with other similar compounds, such as:
Morpholin-2-ylmethanol: Similar structure but without the isopropyl group.
4-Methylmorpholin-2-ylmethanol: Similar structure but with a methyl group instead of an isopropyl group.
3-Morpholinopropane-1,2-diol: A related compound with a different arrangement of functional groups.
Uniqueness: The presence of the isopropyl group in this compound distinguishes it from other morpholine derivatives, potentially leading to unique chemical and biological properties.
Properties
IUPAC Name |
(4-propan-2-ylmorpholin-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-7(2)9-3-4-11-8(5-9)6-10/h7-8,10H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUAGIRDSIZQDKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCOC(C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301284492 | |
Record name | 4-(1-Methylethyl)-2-morpholinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301284492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40987-47-1 | |
Record name | 4-(1-Methylethyl)-2-morpholinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40987-47-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1-Methylethyl)-2-morpholinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301284492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [4-(propan-2-yl)morpholin-2-yl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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